2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-pyrrol-1-yl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(14-21-10-3-4-11-21)22-12-9-16(13-22)24-18-8-7-15-5-1-2-6-17(15)20-18/h1-8,10-11,16H,9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCDKNUUAOSVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a pyrrole ring and a quinoline moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 383.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrole and quinoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. A case study involving the evaluation of similar pyrrole derivatives revealed their ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as the Bcl-2 family proteins . The specific mechanism involves the activation of caspases and subsequent cell cycle arrest.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may act as a modulator for neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) disorders.
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Receptor Binding : It has been identified as a high-affinity ligand for certain receptors, influencing calcium release and other intracellular signaling pathways .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy : A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, indicating strong antimicrobial properties .
- Cytotoxicity Assays : In vitro assays showed that the compound induced cytotoxic effects in cancer cell lines at nanomolar concentrations, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Step 1 : Formation of the pyrrolidin-1-yl intermediate via reaction of quinolin-2-ol with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Coupling with 1H-pyrrole using a catalyst like Pd(PPh₃)₄ in THF under inert atmosphere .
- Key Conditions : Temperature control (60–100°C), anhydrous solvents, and inert gas purging to prevent oxidation.
- Table 1 : Example Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | DMF | 80°C | ~65–75 |
| 2 | Pd(PPh₃)₄, THF | THF | 60°C | ~70–85 |
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Mitigation : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid contact with incompatible materials (strong acids/bases) .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., cell lines, solvent controls, and incubation times). For example, discrepancies in IC₅₀ values may arise from DMSO concentrations >0.1% .
- Step 2 : Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target specificity.
- Case Study : A 2025 study attributed conflicting cytotoxicity results to variations in quinolin-2-yloxy substituent orientation, resolved via X-ray crystallography .
Q. What experimental design strategies ensure reproducibility in evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Randomized Block Design : Assign treatments randomly within blocks to control for batch variability (e.g., solvent purity, temperature fluctuations) .
- Controls : Include vehicle controls and reference standards (e.g., chloroquine for antimalarial studies).
- Data Normalization : Use internal standards (e.g deuterated analogs) in LC-MS to account for instrument drift .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to balance activity and cost .
- Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability and easier recycling .
- Table 2 : Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (HPLC) | Cost (USD/g) |
|---|---|---|---|
| Pd(PPh₃)₄ | 85 | >98% | 120 |
| PdCl₂(PPh₃)₂ | 78 | 95% | 65 |
Q. What advanced characterization techniques are critical for structural elucidation of degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
